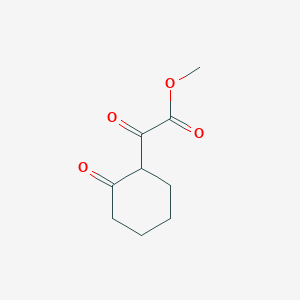
Methyl oxo(2-oxocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl oxo(2-oxocyclohexyl)acetate is an organic compound with the molecular formula C₉H₁₄O₃. It is also known as methyl (2-oxocyclohexyl)acetate. This compound is characterized by a cyclohexane ring with a ketone group and an ester functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl oxo(2-oxocyclohexyl)acetate can be synthesized through the reaction of cyclohexanone with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone as a solvent and heated to reflux for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl oxo(2-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxocyclohexylacetic acid.
Reduction: Formation of 2-hydroxycyclohexylacetate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl oxo(2-oxocyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl oxo(2-oxocyclohexyl)acetate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in a range of chemical reactions. The compound can act as a substrate for enzymes that catalyze oxidation, reduction, and substitution reactions. These interactions can lead to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
Methyl oxo(2-oxocyclohexyl)acetate can be compared with similar compounds such as:
Methyl 2-oxo-2-(2-oxocyclohexyl)acetate: This compound has a similar structure but with an additional oxo group.
Cyclohexaneacetic acid, 2-oxo-, methyl ester: Another similar compound with slight variations in the functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring with both a ketone and an ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
5334-00-9 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2-oxo-2-(2-oxocyclohexyl)acetate |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h6H,2-5H2,1H3 |
InChI Key |
HGGJIVMRGBLYDN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















